molecular formula C10H12N2O2S B14467579 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 69360-20-9

3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione

Cat. No.: B14467579
CAS No.: 69360-20-9
M. Wt: 224.28 g/mol
InChI Key: SDOAVGBIWOWILY-UHFFFAOYSA-N
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Description

3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with isopropyl isocyanate, followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may involve catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction and conditions used.

Scientific Research Applications

3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. The compound’s ability to inhibit these pathways contributes to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler analog with similar biological activities.

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Methylbenzothiazole: Exhibits anticancer activity.

Uniqueness

3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its isopropyl group and imino functionality contribute to its distinct chemical and biological properties, setting it apart from other benzothiazole derivatives.

Properties

CAS No.

69360-20-9

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

1,1-dioxo-2-propan-2-yl-1,2-benzothiazol-3-imine

InChI

InChI=1S/C10H12N2O2S/c1-7(2)12-10(11)8-5-3-4-6-9(8)15(12,13)14/h3-7,11H,1-2H3

InChI Key

SDOAVGBIWOWILY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=N)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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